

Analytical Standards for 3-[(4-Methylphenyl)methyl]piperidine: Application Notes and Protocols

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Compound of Interest		
Compound Name:	3-[(4- Methylphenyl)methyl]piperidine	
Cat. No.:	B143951	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of **3-[(4-Methylphenyl)methyl]piperidine**. The information is intended to guide researchers, scientists, and drug development professionals in establishing robust analytical standards for this compound and its derivatives.

Application Notes

3-[(4-Methylphenyl)methyl]piperidine belongs to the substituted piperidine class of compounds, a scaffold frequently found in pharmaceuticals and biologically active molecules. [1] As such, validated analytical methods are crucial for its identification, quantification, and quality control in various stages of drug discovery and development. These application notes outline the primary analytical techniques suitable for the characterization of this compound.

- 1. Chromatographic Analysis:
- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary technique for the purity assessment and quantification of 3-[(4-Methylphenyl)methyl]piperidine. Due to the basic nature of the piperidine nitrogen, a C18 column with a mobile phase consisting of an acetonitrile/water gradient and an acidic



modifier (e.g., phosphoric acid or formic acid) is recommended to ensure good peak shape and resolution.[2] For enhanced sensitivity and selectivity, especially in complex matrices, pre-column derivatization with reagents like 4-toluenesulfonyl chloride can be employed, allowing for UV detection at a more favorable wavelength.[3]

• Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification and quantification of **3-[(4-Methylphenyl)methyl]piperidine**, particularly for volatile derivatives or in the analysis of reaction mixtures. A non-polar capillary column, such as one coated with 5% phenyl/95% methyl polysiloxane, is suitable for separation.[4] Electron ionization (EI) will likely lead to characteristic fragmentation patterns, including a prominent fragment corresponding to the tropylium ion (m/z 91) from the cleavage of the benzylic C-N bond, and other fragments arising from the piperidine ring.[5]

2. Spectroscopic Analysis:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:1H and 13C NMR are indispensable for
 the structural elucidation and confirmation of 3-[(4-Methylphenyl)methyl]piperidine. The
 1H NMR spectrum is expected to show characteristic signals for the aromatic protons of the
 4-methylphenyl group, the methyl protons, and a complex set of signals for the piperidine
 ring protons. The benzylic methylene protons will likely appear as a doublet or a multiplet.
 13C NMR will provide information on the number and types of carbon atoms present in the
 molecule.[4][6]
- Mass Spectrometry (MS): In addition to GC-MS, direct infusion electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the compound.
 The protonated molecule [M+H]+ would be the expected parent ion in positive ion mode.
 High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[7]

Physicochemical and Spectroscopic Data

The following tables summarize key physicochemical and predicted spectroscopic data for **3-[(4-Methylphenyl)methyl]piperidine** and related compounds to serve as a reference for analytical method development.

Table 1: Physicochemical Properties of **3-[(4-Methylphenyl)methyl]piperidine**



Property	Value	Source
Molecular Formula	C12H17N	PubChem[8]
Molecular Weight	175.27 g/mol	PubChem[6]
XlogP (predicted)	2.4	PubChem[8]
Monoisotopic Mass	175.1361 Da	PubChem[8]

Table 2: Predicted Collision Cross Section (CCS) Data for 3-(4-methylphenyl)piperidine

Adduct	m/z	Predicted CCS (Ų)
[M+H]+	176.14338	140.1
[M+Na]+	198.12532	145.1
[M-H]-	174.12882	143.2
[M+NH4]+	193.16992	158.0
[M+K]+	214.09926	141.2
[M+H-H2O]+	158.13336	132.8
[M+HCOO]-	220.13430	158.1
[M+CH3COO]-	234.14995	151.6
Data predicted using CCSbase.[8]		

Table 3: 1H and 13C NMR Chemical Shift Data for Structurally Similar Compounds



Compound	1H NMR (Solvent)	13C NMR (Solvent)	Source
1-(3- methylbenzyl)piperidin e	(400 MHz, DMSO): δ = 7.61-7.58 (m, 3H), 7.50-7.44 (m, 4H), 3.77 (s, 1H), 2.70 (s, 1H), 1.89-1.88 (d, 2H), 1.79-1.78 (d, 2H)	(100 MHz, DMSO): δ = 138.55, 137.07, 129.37, 127.95, 127.38, 125.85, 62.94, 53.93, 39.93, 39.72, 39.51, 39.30, 39.09, 38.88, 25.57, 24.05, 21.02	[4]
1-benzylpiperidine	(400 MHz, DMSO): δ = 7.37-7.33 (m, 9H), 4.02 (s, 1H), 2.75 (s, 1H), 1.91-1.88 (m, 3H), 1.79-1.78 (d, 2H)	(100 MHz, DMSO): δ = 138.63, 129.35, 128.19, 126.94, 77.55, 77.23, 76.91, 72.72, 64.02, 54.59, 26.08, 24.51	[4]
Piperidine	(400 MHz, CDCl3): δ = 2.79 (t, 4H), 1.55 (m, 6H), 1.43 (s, 1H)	(CDCl3): δ = 47.9, 27.2, 25.1	[9]

Experimental Protocols

The following are detailed protocols that can be adapted for the analysis of **3-[(4-Methylphenyl)methyl]piperidine**.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of a 3-[(4-Methylphenyl)methyl]piperidine sample.

Instrumentation:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)



Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid (or Formic acid for MS compatibility)
- Sample of 3-[(4-Methylphenyl)methyl]piperidine

Procedure:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Phosphoric acid in Water.
 - Mobile Phase B: Acetonitrile.
- Standard Solution Preparation:
 - Accurately weigh approximately 10 mg of the 3-[(4-Methylphenyl)methyl]piperidine reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
- Sample Solution Preparation:
 - Prepare the sample solution in the same manner as the standard solution.
- Chromatographic Conditions:
 - Column: C18 (250 mm x 4.6 mm, 5 μm)
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μL
 - Column Temperature: 30 °C
 - Detection Wavelength: 220 nm (or a more specific wavelength if determined by UV scan)



o Gradient Program:

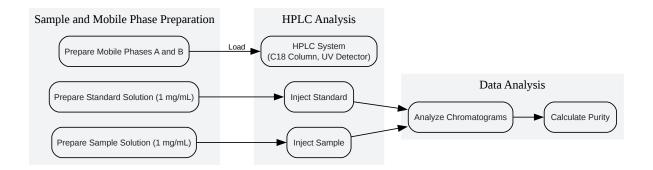
Time (min)	% Mobile Phase A	% Mobile Phase B
0	90	10
20	10	90
25	10	90
26	90	10

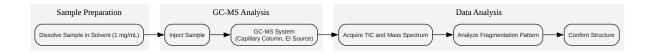
| 30 | 90 | 10 |

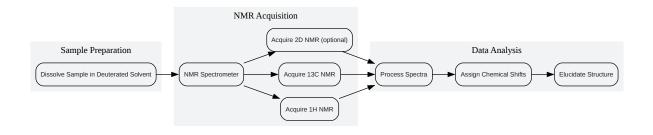
Analysis:

- Inject the standard solution to determine the retention time and peak area.
- Inject the sample solution.
- Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.









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